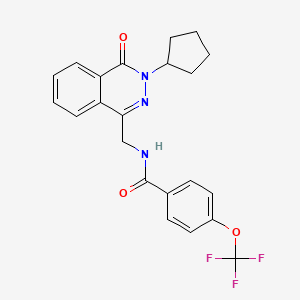

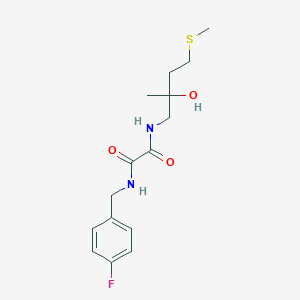

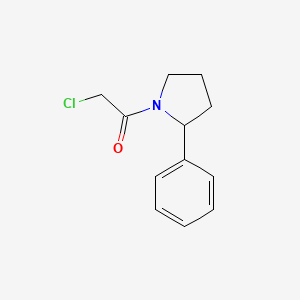

(4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and analysis of pyrazole and diazepane derivatives have attracted significant attention due to their potential biological activities and applications in various fields of chemistry. Pyrazole derivatives, in particular, are noted for their diverse pharmacological properties, making the study of their synthesis, structure, and properties highly relevant.

Synthesis Analysis

Pyrazole derivatives have been synthesized using various methods, including 1,3-dipolar cycloaddition reactions and the use of Bredereck’s reagent for selective formation of chalcones. For example, Malathi and Chary (2019) developed a simple and efficient method to synthesize benzopyrrolo diazepin derivatives using Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2-nitrobenzene as starting materials, with Bredereck’s reagent facilitating selective chalcone formation (Malathi & Chary, 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques such as X-ray diffraction, NMR, MS, and IR spectra. Cao et al. (2010) synthesized and characterized a pyrazol-triazol methanone derivative, determining its structure through X-ray diffraction to elucidate the crystallographic parameters (Cao et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including condensation, cycloaddition, and rearrangement, leading to the formation of complex structures with diverse chemical properties. Bawa et al. (2010) synthesized a pyrazolo cinnolinyl methanone through the condensation of cinnolinone with isonicotinic acid hydrazide, demonstrating the versatility of pyrazole chemistry (Bawa et al., 2010).

Mécanisme D'action

Target of Action

The primary target of this compound is the Potassium voltage-gated channel subfamily H member 2 (KCNH2) . This protein plays a crucial role in regulating the electrical activity of the heart, making it a key player in cardiac function.

Pharmacokinetics

Factors such as water solubility, logp value, and molecular weight, which are mentioned , can influence these properties. For instance, a compound’s water solubility and LogP value can affect its absorption and distribution in the body.

Propriétés

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c1-12-15(13(2)18(3)17-12)16(21)20-9-5-8-19(10-11-20)14-6-4-7-14/h14H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHVHSFUZZCTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)

![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)